molecular formula C24H24BrNO5 B11190618 6-[(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid

6-[(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid

Cat. No.: B11190618
M. Wt: 486.4 g/mol
InChI Key: XGITVKSKLOURAB-LSDHQDQOSA-N
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Description

6-[(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bromophenyl group: This can be achieved through bromination of a suitable phenyl precursor.

    Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Formation of the dioxopyrrolidinyl group: This can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.

    Coupling of the hexanoic acid chain: This step involves esterification or amidation reactions to attach the hexanoic acid chain to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxy group can participate in hydrogen bonding with biological molecules, while the bromophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenyl derivatives: Compounds with similar bromophenyl groups.

    Hydroxy-methylidene derivatives: Compounds with similar hydroxy-methylidene groups.

    Dioxopyrrolidinyl derivatives: Compounds with similar dioxopyrrolidinyl groups.

Uniqueness

6-[(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24BrNO5

Molecular Weight

486.4 g/mol

IUPAC Name

6-[(3E)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid

InChI

InChI=1S/C24H24BrNO5/c1-15-6-8-16(9-7-15)21-20(22(29)17-10-12-18(25)13-11-17)23(30)24(31)26(21)14-4-2-3-5-19(27)28/h6-13,21,29H,2-5,14H2,1H3,(H,27,28)/b22-20+

InChI Key

XGITVKSKLOURAB-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCCCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCCCC(=O)O

Origin of Product

United States

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